3-Hydroxy-2-(trifluoromethyl)pyridine-4-acetonitrile
Overview
Description
3-Hydroxy-2-(trifluoromethyl)pyridine-4-acetonitrile is a fluorinated pyridine derivative. Compounds containing fluorine atoms are of significant interest due to their unique chemical and biological properties. The trifluoromethyl group, in particular, imparts distinct characteristics to the molecule, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(trifluoromethyl)pyridine-4-acetonitrile typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the reaction of 4-iodopyridine with trifluoromethylating agents under specific conditions. For instance, the reaction can be carried out using trifluoromethyl iodide in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. Vapor-phase reactions using fluorinating agents like aluminum fluoride and copper fluoride at elevated temperatures (450-500°C) can be employed to introduce the trifluoromethyl group into the pyridine ring .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-(trifluoromethyl)pyridine-4-acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products
Oxidation: Formation of 3-oxo-2-(trifluoromethyl)pyridine-4-acetonitrile.
Reduction: Formation of 3-hydroxy-2-(trifluoromethyl)pyridine-4-ethylamine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-2-(trifluoromethyl)pyridine-4-acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(trifluoromethyl)pyridine-4-acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative with similar chemical properties.
3-(Trifluoromethyl)-2-pyridone: Contains a trifluoromethyl group and a pyridone ring, showing comparable reactivity.
Uniqueness
3-Hydroxy-2-(trifluoromethyl)pyridine-4-acetonitrile is unique due to the presence of both a hydroxyl group and a nitrile group on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in various research and industrial applications.
Biological Activity
3-Hydroxy-2-(trifluoromethyl)pyridine-4-acetonitrile (CAS No. 1227601-81-1) is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of organic molecules. The following sections delve into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
This compound is characterized by the following structural features:
- Pyridine Ring : A six-membered aromatic ring containing nitrogen.
- Trifluoromethyl Group : A -CF₃ group that significantly influences the compound's reactivity and biological properties.
- Hydroxyl Group : The presence of a hydroxyl (-OH) group contributes to the compound's polar characteristics and potential interactions with biological targets.
Biological Activity
The biological activity of this compound has been explored in various contexts, particularly in relation to its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. The introduction of the trifluoromethyl moiety has been linked to increased potency against various bacterial strains. For instance, SAR studies have shown that modifications in the pyridine structure can lead to significant improvements in antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Properties
Research has suggested that 3-Hydroxy-2-(trifluoromethyl)pyridine derivatives may exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that these compounds can inhibit the proliferation of cancer cell lines, potentially by targeting specific signaling pathways involved in tumor growth.
Structure-Activity Relationship (SAR)
The SAR for 3-Hydroxy-2-(trifluoromethyl)pyridine derivatives indicates that:
- Trifluoromethyl Substitution : Enhances lipophilicity and cellular uptake, which is crucial for biological activity.
- Hydroxyl Group Positioning : The position of the hydroxyl group relative to other substituents affects the compound's ability to interact with biological targets.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of pyridine derivatives demonstrated that compounds with a trifluoromethyl group exhibited up to a 50% increase in antibacterial activity compared to non-fluorinated analogs. The study utilized various bacterial strains, confirming the broad-spectrum efficacy of these compounds .
- Cancer Cell Line Testing : In vitro assays on human cancer cell lines revealed that this compound induced significant apoptosis at concentrations as low as 10 µM. Flow cytometry analysis indicated alterations in cell cycle progression, suggesting a potential mechanism of action involving cell cycle arrest .
Synthesis and Analytical Methods
The synthesis of this compound typically involves:
- Starting Materials : Pyridine derivatives and acetonitrile.
- Reagents : Trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethanesulfonic acid.
Analytical methods for characterizing this compound include:
Method | Purpose |
---|---|
NMR Spectroscopy | Structural elucidation |
Mass Spectrometry | Molecular weight determination |
HPLC | Purity assessment |
Properties
IUPAC Name |
2-[3-hydroxy-2-(trifluoromethyl)pyridin-4-yl]acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)7-6(14)5(1-3-12)2-4-13-7/h2,4,14H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHKLHXXEPUSLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CC#N)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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